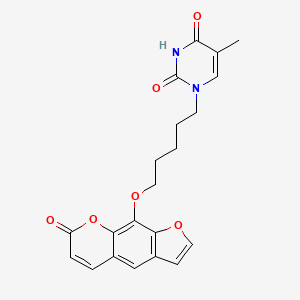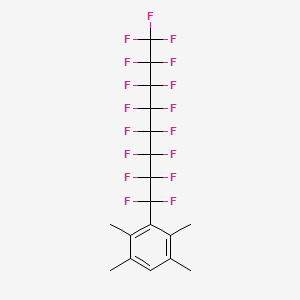![molecular formula C14H14S2 B14433807 ([1,1'-Biphenyl]-2,6-diyl)dimethanethiol CAS No. 77776-01-3](/img/structure/B14433807.png)
([1,1'-Biphenyl]-2,6-diyl)dimethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-2,6-diyl)dimethanethiol: is an organic compound characterized by the presence of two phenyl rings connected by a single bond, with two methanethiol groups attached to the 2 and 6 positions of one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of Methanethiol Groups: The methanethiol groups can be introduced via a nucleophilic substitution reaction using a suitable thiolating agent such as methanethiol or a thiolating reagent like thiourea.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiol groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s thiol groups can interact with biological targets, making it a potential candidate for drug development.
Bioconjugation: It can be used to modify proteins or other biomolecules through thiol-ene reactions.
Industry:
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor due to its thiol groups.
Sensors: It can be used in the development of sensors for detecting heavy metals or other analytes.
Mécanisme D'action
Molecular Targets and Pathways: The thiol groups in ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biological pathways, including enzyme activity and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Biphenyl: Lacks the methanethiol groups.
2,6-Dimethylbiphenyl: Has methyl groups instead of methanethiol groups.
2,6-Dimethoxybiphenyl: Has methoxy groups instead of methanethiol groups.
Uniqueness: ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol
Propriétés
| 77776-01-3 | |
Formule moléculaire |
C14H14S2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
[2-phenyl-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C14H14S2/c15-9-12-7-4-8-13(10-16)14(12)11-5-2-1-3-6-11/h1-8,15-16H,9-10H2 |
Clé InChI |
AUCIAKHCQWXLCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC=C2CS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)



